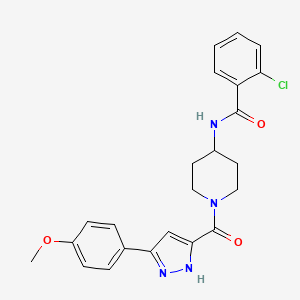

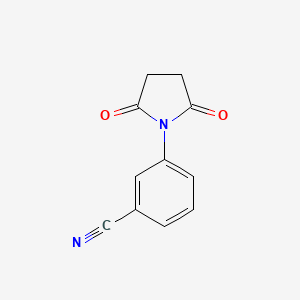

3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

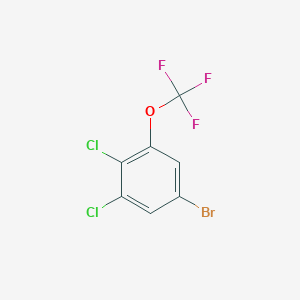

“3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile” is a chemical compound with the CAS Number: 72601-53-7 . It has a molecular weight of 200.2 and its molecular formula is C11H8N2O2 . The compound is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H8N2O2/c12-7-8-2-1-3-9(6-8)13-10(14)4-5-11(13)15/h1-3,6H,4-5H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a predicted melting point of 181.01° C and a predicted boiling point of 483.6° C at 760 mmHg . The compound has a predicted density of 1.4 g/cm3 and a refractive index of n20D 1.62 .Mecanismo De Acción

Target of Action

This compound is a biochemical used for proteomics research

Mode of Action

It’s known that the compound contains a pyrrolidine-2,5-dione ring , which may interact with its targets and induce changes. The specifics of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Compounds with similar structures have been shown to enhance cell-specific productivity , suggesting that this compound may also influence cellular biochemical pathways. More research is needed to elucidate the specific pathways and their downstream effects.

Result of Action

As a biochemical used in proteomics research , it’s likely that the compound has some effect on protein structures or functions, but specific effects are yet to be determined.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile in lab experiments are that it is a versatile compound that can be used in many different types of reactions. It is also relatively inexpensive and easy to obtain. The main limitation of using this compound in lab experiments is that it is not very stable and can decompose over time.

Direcciones Futuras

Future research on 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile could focus on exploring its potential therapeutic applications. For example, further research could be done to investigate its anti-inflammatory and antioxidant properties, as well as its potential as an anticancer agent. In addition, further research could be done to explore its potential as a reagent in organic synthesis, as well as its potential as a catalyst in polymer synthesis. Finally, further research could be done to investigate its potential as a ligand in coordination chemistry.

Métodos De Síntesis

3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile can be synthesized from the reaction of 2,5-dihydroxybenzonitrile and ethyl chloroformate in the presence of a base. This reaction results in the formation of the desired product, this compound. The reaction can be carried out in a solvent such as acetonitrile, and the reaction time is typically around one hour.

Aplicaciones Científicas De Investigación

3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile has been used in many scientific research applications due to its unique properties. It has been used as a reagent in the synthesis of various organic compounds, such as 2,5-dihydroxybenzonitrile, 2-amino-5-hydroxybenzonitrile, and 2-aminobenzonitrile. It has also been used as a catalyst in the synthesis of polymers and as a ligand in coordination chemistry.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c12-7-8-2-1-3-9(6-8)13-10(14)4-5-11(13)15/h1-3,6H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTMDICSVDXPOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10876652 |

Source

|

| Record name | m-Cyano-N-phenylsuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10876652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-pyrazole-4,5-dione 4-[N-(3-methoxyphenyl)hydrazone]](/img/structure/B2948083.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2948088.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide](/img/structure/B2948089.png)

![N-(3-chlorobenzyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2948091.png)

![N-[4-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2948096.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2948102.png)

![(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-3-yl)methanone](/img/structure/B2948103.png)

![4-Ethyl-3-[(2R,3S)-3-methyloxolan-2-yl]-1H-1,2,4-triazol-5-one](/img/structure/B2948104.png)